molecular formula C19H23N3O6 B565168 (S)-Xanthoanthrafil CAS No. 247567-47-1

(S)-Xanthoanthrafil

Cat. No. B565168
M. Wt: 389.408
InChI Key: ZISFCTXLAXIEMV-LBPRGKRZSA-N
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Description

(S)-Xanthoanthrafil is a naturally occurring compound that belongs to the class of xanthones. It is found in various plants, including the roots of Polygala tenuifolia, which is commonly used in traditional Chinese medicine. This compound has attracted the attention of researchers due to its potential therapeutic properties. In

Mechanism Of Action

The mechanism of action of (S)-Xanthoanthrafil is not fully understood. However, studies have shown that it can modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It can also regulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.

Biochemical And Physiological Effects

(S)-Xanthoanthrafil has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also protect neurons from oxidative stress and reduce the production of reactive oxygen species. Additionally, it can increase the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood.

Advantages And Limitations For Lab Experiments

One of the advantages of using (S)-Xanthoanthrafil in lab experiments is its potential therapeutic properties. It can be used to study the mechanisms of inflammation, neuroprotection, and antidepressant effects. However, one of the limitations is the availability of this compound. It is not widely available, and its synthesis can be challenging.

Future Directions

There are several future directions for the study of (S)-Xanthoanthrafil. One of the directions is to explore its potential therapeutic properties further. It can be used to develop new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, more studies are needed to understand its mechanism of action fully. This can help in the development of more effective drugs. Finally, more research is needed to explore the synthesis methods of (S)-Xanthoanthrafil to make it more widely available for research purposes.
Conclusion:
(S)-Xanthoanthrafil is a naturally occurring compound that has potential therapeutic properties. It has been shown to have anti-inflammatory, neuroprotective, and antidepressant effects. Its mechanism of action is not fully understood, but it can modulate various signaling pathways and regulate the expression of various genes. However, its availability can be a limitation for lab experiments. Further research is needed to explore its potential therapeutic properties fully and to make it more widely available for research purposes.

Synthesis Methods

(S)-Xanthoanthrafil can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One of the common methods is the chemical synthesis of (S)-Xanthoanthrafil from 2,4-dihydroxybenzoic acid. This method involves several steps, including the conversion of 2,4-dihydroxybenzoic acid to 2,4-dimethoxybenzoic acid, followed by the conversion of 2,4-dimethoxybenzoic acid to (S)-Xanthoanthrafil.

Scientific Research Applications

(S)-Xanthoanthrafil has been studied extensively for its potential therapeutic properties. Several studies have shown that this compound has anti-inflammatory, neuroprotective, and antidepressant effects. It has also been shown to have anticancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[[(2S)-1-hydroxypropan-2-yl]amino]-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISFCTXLAXIEMV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652015
Record name N-[(3,4-Dimethoxyphenyl)methyl]-2-{[(2S)-1-hydroxypropan-2-yl]amino}-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Xanthoanthrafil

CAS RN

247567-47-1
Record name N-[(3,4-Dimethoxyphenyl)methyl]-2-{[(2S)-1-hydroxypropan-2-yl]amino}-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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